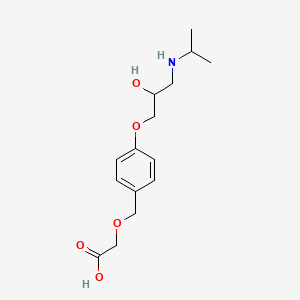

O-(Desisopropyl) bisoprolol acid

Description

Contextualization of Drug Metabolites and Related Substances in Pharmaceutical Sciences

The study of drug metabolites and related substances is a cornerstone of modern pharmaceutical science, essential for ensuring the safety, efficacy, and quality of therapeutic agents.

Drug metabolites are the products formed from the biochemical transformation of a drug within the body. numberanalytics.com Understanding these metabolites is critical during drug discovery and development for several reasons:

Pharmacokinetic Profile : Metabolism is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, and excretion (ADME). numberanalytics.comnih.gov High metabolic rates can lead to low bioavailability and rapid clearance, affecting the drug's dosing regimen. nih.gov

Predictive Value : Early identification of metabolites in preclinical studies helps in predicting the drug's behavior in humans. acs.orgdrugdiscoverynews.com This allows for a more accurate interpretation of pharmacological effects observed in animal models. acs.org

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the assessment of drug metabolites during development. numberanalytics.com

Related substances are impurities in a drug product that are structurally similar to the active pharmaceutical ingredient (API). royed.inmtc-usa.com They can arise during synthesis, degradation, or storage. royed.intentamus-pharma.co.uk

Purity and Quality : The presence of related substances and other impurities is a critical quality attribute of a pharmaceutical product. tentamus-pharma.co.ukyoutube.com Their levels must be carefully controlled to ensure the product meets its specifications for identity, purity, and strength. indexcopernicus.com

Stability Indicating Methods : Forced degradation studies, where a drug is subjected to stress conditions like acid, base, heat, and light, are performed to identify potential degradation products. indexcopernicus.comresearchgate.net This helps in developing stability-indicating analytical methods that can separate and quantify these impurities. researchgate.net

Regulatory Compliance : Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the reporting and control of related substances to ensure the safety and efficacy of the drug product. royed.inmtc-usa.com

The analysis of these substances often employs techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ontosight.aitentamus-pharma.co.uk

Overview of Bisoprolol (B1195378) and its Chemical Transformations

Bisoprolol is a well-established medication, and understanding its chemical nature and metabolic fate is key to appreciating the role of its metabolites.

Bisoprolol is a cardioselective β1-adrenergic receptor antagonist. nih.govresearchgate.net Its chemical structure features an aryloxypropanolamine side chain attached to an aromatic ring, a common feature among beta-blockers. nih.gov The molecule contains a chiral center and is used therapeutically as a racemic mixture. researchgate.net

Table 1: Chemical Properties of Bisoprolol

| Property | Value |

| Molecular Formula | C₁₈H₃₁NO₄ |

| Molecular Weight | 325.45 g/mol |

| IUPAC Name | 1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

| LogP | 1.9 |

| pKa (basic) | 9.67 |

Data sourced from ChEMBL and PubChem databases. nih.govebi.ac.uk

Beta-blockers undergo various metabolic transformations in the body. nih.gov The primary goal of this metabolism is to convert the drug into more water-soluble compounds to facilitate their excretion. researchgate.net Common metabolic reactions for beta-blockers include:

Oxidation : This is a common Phase I reaction, often mediated by cytochrome P450 (CYP) enzymes. acs.org For bisoprolol, metabolism is mainly carried out by CYP3A4. drugbank.com

Hydrolysis : The breakdown of the molecule by reaction with water. acs.org

Conjugation : Phase II reactions where the parent drug or its metabolites are combined with endogenous substances. acs.org

Bisoprolol has a balanced clearance, with approximately 50% of a dose excreted unchanged in the urine and the rest eliminated as inactive metabolites. drugbank.comnih.gov This balanced clearance makes its pharmacokinetics less susceptible to impairment of either renal or hepatic function. nih.gov

Academic Rationale for Comprehensive Investigation of O-(Desisopropyl) Bisoprolol Acid

The scientific interest in this compound stems from its identity as a metabolite of bisoprolol. ontosight.ai Its formation involves the removal of an isopropyl group from the parent compound, a process known as desisopropylation. ontosight.ai

The primary rationale for its investigation includes:

Complete Metabolic Profiling : A thorough understanding of all metabolites is necessary for a complete picture of a drug's disposition in the body. numberanalytics.comontosight.ai This includes identifying and characterizing even those metabolites that are considered inactive. drugbank.com

Doping Control : Beta-blockers are prohibited in certain sports due to their performance-enhancing effects, such as reducing hand tremors. dshs-koeln.de The synthesis and characterization of metabolites like O-desisopropyl bisoprolol are important for developing analytical methods for doping control. dshs-koeln.de

Analytical Reference Standard : The synthesized metabolite serves as a reference standard for its detection and quantification in biological samples using techniques like HPLC-MS. ontosight.aidshs-koeln.de This is crucial for pharmacokinetic studies and for ensuring the purity of the parent drug.

While the pharmacological activity of this compound is generally considered to be significantly lower or negligible compared to bisoprolol, its characterization is a vital component of the comprehensive scientific understanding of bisoprolol. ontosight.ai

Compound Names Mentioned

Contribution to Understanding Biotransformation Mechanisms

The analysis of this compound is instrumental in elucidating the biotransformation mechanisms of bisoprolol. The formation of this metabolite confirms a specific metabolic pathway for the parent drug. Bisoprolol is metabolized primarily through oxidative pathways in the liver, with the cytochrome P450 enzyme system playing a crucial role. drugbank.com Specifically, the enzyme CYP3A4 is the main catalyst responsible for bisoprolol's metabolism. drugbank.com

The generation of this compound is a direct result of the O-deisopropylation of the ether-linked side chain of the bisoprolol molecule. By identifying this and other metabolites, researchers can construct a detailed map of the drug's metabolic fate. This understanding is critical for several reasons:

It helps predict potential drug-drug interactions.

It provides insight into inter-individual variability in drug response, which can be influenced by genetic polymorphisms in metabolic enzymes like CYP3A4.

It clarifies why approximately 50% of a bisoprolol dose is eliminated through non-renal pathways, as the liver metabolizes it into more polar, water-soluble compounds like this compound, which are then excreted. drugbank.com

The study of such metabolic pathways ensures a more complete picture of a drug's behavior in the body, which is fundamental to optimizing therapeutic strategies. ontosight.ai

Importance as a Reference Standard in Analytical Chemistry

This compound serves as an essential reference standard in analytical chemistry, particularly in pharmaceutical analysis and doping control. dshs-koeln.deindexcopernicus.com A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis. indexcopernicus.com

The importance of this compound as a reference standard is multifaceted:

Method Development and Validation: It is crucial for the development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), used to detect and quantify bisoprolol and its metabolites in biological matrices like plasma and urine. ontosight.ainih.govresearchgate.net These methods are essential for pharmacokinetic studies and therapeutic drug monitoring.

Impurity Profiling: In the manufacturing of bisoprolol, related substances and potential degradation products must be monitored to ensure the quality, safety, and efficacy of the final drug product. ijper.orgresearchgate.net Synthesized metabolites like this compound act as reference markers to identify and quantify these impurities. ijper.org

Doping Control: Beta-blockers, including bisoprolol, are prohibited in certain sports because they can reduce anxiety and tremor. dshs-koeln.de Anti-doping laboratories must be able to detect the misuse of these substances. Since parent drugs are often extensively metabolized, the detection of specific metabolites is key to confirming use. A certified reference standard of this compound is therefore indispensable for WADA-accredited laboratories to ensure accurate and reliable testing for bisoprolol. dshs-koeln.de

The synthesis and characterization of this compound involve various advanced analytical techniques to confirm its structure and purity, ensuring its suitability as a reference standard. dshs-koeln.deindexcopernicus.com

| Analytical Characterization Techniques | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determines purity and is used for quantification. nih.govjournalirjpac.com |

| Mass Spectrometry (MS) | Confirms molecular weight and elucidates the structure of the compound and its fragments. dshs-koeln.deresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and confirms the identity of the synthesized compound. dshs-koeln.deijper.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. indexcopernicus.comijper.org |

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-11(2)16-7-13(17)9-21-14-5-3-12(4-6-14)8-20-10-15(18)19/h3-6,11,13,16-17H,7-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAYEMJBEYLWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109791-19-7 | |

| Record name | O-(Desisopropyl) bisoprolol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109791197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(DESISOPROPYL) BISOPROLOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B44647H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation Pathways of O Desisopropyl Bisoprolol Acid

The creation of O-(Desisopropyl) bisoprolol (B1195378) acid is a multi-step process initiated by the enzymatic removal of the isopropyl group from the parent bisoprolol molecule, a reaction known as O-dealkylation. This is followed by further oxidation to form the carboxylic acid.

Enzymatic O-Dealkylation Mechanisms

The primary mechanism for the initial O-dealkylation of bisoprolol involves the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism in the liver. ontosight.ai

In vitro studies utilizing recombinant human CYP isoforms have identified two key enzymes responsible for the metabolism of bisoprolol: CYP3A4 and CYP2D6. nih.gov The major pathway for bisoprolol metabolism, accounting for approximately 95%, is mediated by CYP3A4. drugbank.com CYP2D6 plays a minor role in its metabolism. drugbank.comnih.gov These enzymes are crucial in the initial oxidative dealkylation of bisoprolol. researchgate.net The metabolism of bisoprolol is generally considered to have a low first-pass effect. nih.gov

Bisoprolol is administered as a racemic mixture, containing both (R)- and (S)-enantiomers. Research has shown a stereoselective preference in its metabolism by CYP enzymes. Specifically, CYP2D6 metabolizes bisoprolol stereoselectively, with a higher affinity for the (R)-(+)-enantiomer compared to the (S)-(-)-enantiomer. nih.gov In contrast, the more dominant metabolic pathway involving CYP3A4 does not exhibit stereoselectivity. nih.govdrugbank.com This stereoselective metabolism by CYP2D6 contributes to small differences observed in the pharmacokinetics of the two enantiomers. nih.gov

Contribution of Non-CYP Enzymes to Deisopropylation

While the role of the cytochrome P450 system in bisoprolol metabolism is well-documented, the contribution of non-CYP enzymes to the deisopropylation process is not extensively detailed in the current scientific literature.

Oxidative Pathways to Carboxylic Acid Formation

Following the initial dealkylation, the resulting intermediate undergoes further metabolic changes to form O-(Desisopropyl) bisoprolol acid.

The formation of the major inactive metabolites of bisoprolol involves O-dealkylation followed by a subsequent oxidation step to create the corresponding carboxylic acid. researchgate.netnih.gov This acid metabolite is a primary product found in both plasma and urine. drugbank.com The metabolites of bisoprolol, including this compound, are more polar than the parent compound, which facilitates their renal elimination. drugbank.com These major metabolites are considered to be pharmacologically inactive. drugbank.comnih.govontosight.ai

Compound Information

| Compound Name | Other Names/Synonyms |

| Bisoprolol | (RS)-1-(4-(2-Isopropoxyethoxymethyl)phenoxy)-3-(isopropylamino)-2-propanol, Bisoprololum drugbank.com |

| This compound | Acetic acid, ((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methoxy)- ontosight.ai |

| Cytochrome P450 3A4 | CYP3A4 |

| Cytochrome P450 2D6 | CYP2D6 |

| (R)-(+)-bisoprolol | R-bisoprolol |

| (S)-(-)-bisoprolol | S-bisoprolol |

Research Findings on CYP Isoform Involvement in Bisoprolol Metabolism

| CYP Isoform | Role in Metabolism | Stereoselectivity | Supporting Evidence |

| CYP3A4 | Major pathway (~95%) drugbank.com | Not stereoselective nih.gov | In vitro studies with recombinant human CYP isoforms nih.gov |

| CYP2D6 | Minor pathway drugbank.comnih.gov | Stereoselective (R > S) nih.gov | In vitro studies with recombinant human CYP isoforms nih.gov |

Chemical Synthesis and Derivatization Strategies for O Desisopropyl Bisoprolol Acid

Total Synthesis Approaches

Total synthesis of O-(Desisopropyl) bisoprolol (B1195378) acid is achieved through a convergent strategy, where different fragments of the molecule are prepared separately before being combined. The general approach involves the formation of a key phenolic ether intermediate, which is then elaborated to introduce the aminopropanol (B1366323) side chain dshs-koeln.de.

A logical retrosynthetic analysis of O-(Desisopropyl) bisoprolol acid (I) reveals several key disconnections. The primary disconnection is at the C-N bond of the secondary amine, suggesting a precursor amine (isopropylamine, IV ) and a terminal epoxide intermediate (II ). This epoxide ring-opening is a common and reliable method for installing the 2-hydroxy-3-aminopropyl side chain characteristic of many beta-blockers ijper.orgmdpi.com.

The epoxide intermediate (II ) can be traced back to a key phenolic precursor (III ) and an epoxide-forming reagent like epichlorohydrin (B41342). This disconnection breaks the ether linkage attached to the aromatic ring. The phenolic precursor (III ) itself is derived from a simpler, commercially available starting material, 4-hydroxybenzyl alcohol (V ), through the etherification of its benzylic alcohol group. This multi-step disconnection strategy allows for a controlled and stepwise construction of the target molecule from simple precursors.

The success of the total synthesis hinges on the efficient preparation of key intermediates, particularly the phenolic precursor and the subsequent epoxide.

The primary starting material for the synthesis is often 4-hydroxybenzyl alcohol dshs-koeln.degoogle.com. The synthesis of the key phenolic intermediate involves the selective etherification of the benzylic alcohol without affecting the more acidic phenolic hydroxyl group.

One documented route involves protecting the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, for instance, by benzylation with benzyl (B1604629) bromide dshs-koeln.de. The resulting benzylic alcohol is then converted to a bromide using a reagent like phosphorus tribromide. This bromide is subsequently reacted with ethylene (B1197577) glycol in the presence of a strong base such as sodium hydride to form the corresponding glycol ether dshs-koeln.de. Finally, deprotection of the phenol (B47542) group via palladium-catalyzed hydrogenation yields the free phenolic intermediate, which is ready for the next step dshs-koeln.de.

Alternative approaches for similar structures involve the direct reaction of 4-hydroxybenzyl alcohol with an alcohol, such as 2-isopropoxyethanol, in the presence of a catalyst like activated silica (B1680970) or Amberlyst 15, to form the ether linkage at the benzylic position google.commdpi.comgoogleapis.com. While these methods are used for Bisoprolol synthesis, the principles can be adapted for forming the necessary ether linkage in the this compound synthesis pathway.

Table 1: Synthesis of Phenolic Precursors

| Starting Material | Reagents | Intermediate Product | Key Transformation |

|---|

The epoxide ring-opening reaction is a crucial step for introducing the amino alcohol side chain mdpi.com. The synthesis begins by reacting the prepared phenolic intermediate with an electrophilic three-carbon building block, typically epichlorohydrin, in the presence of a base like potassium carbonate dshs-koeln.de. This reaction forms a glycidyl (B131873) ether intermediate.

The subsequent and final key step is the nucleophilic ring-opening of this epoxide. This is achieved by reacting the epoxy-containing intermediate with isopropylamine (B41738) dshs-koeln.de. The amine attacks the terminal carbon of the epoxide, leading to the formation of the desired 1-(isopropylamino)-3-phenoxy-propan-2-ol structure dshs-koeln.deijper.org. This reaction is typically carried out in a protic solvent like methanol (B129727) mdpi.com. The regioselectivity of the attack on the terminal carbon is a well-established characteristic of epoxide ring-openings with amine nucleophiles under these conditions mdpi.com.

Table 2: Key Epoxide Formation and Ring-Opening Reactions

| Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |

|---|---|---|---|---|

| Phenolic Intermediate | Epichlorohydrin | K₂CO₃ | Glycidyl Ether Intermediate | Williamson Ether Synthesis / Epoxidation dshs-koeln.de |

| Glycidyl Ether Intermediate | Isopropylamine | Methanol, Heat | O-(Desisopropyl) bisoprolol | Nucleophilic Epoxide Ring-Opening dshs-koeln.deijper.orgmdpi.com |

The choice of reagents and reaction conditions is paramount to maximize yield and minimize impurity formation. For the etherification of 4-hydroxybenzyl alcohol, solid acid catalysts like activated silica are sometimes preferred over mineral acids like sulfuric acid to reduce the formation of byproducts mdpi.comgoogleapis.com. When preparing the glycidyl ether, bases such as potassium carbonate are effective dshs-koeln.de.

The final epoxide ring-opening step is often performed by heating the epoxide intermediate with an excess of isopropylamine in a solvent like methanol mdpi.comgoogle.com. The excess amine serves as both the nucleophile and can act as a base. The reaction is typically heated to ensure a reasonable reaction rate google.com. Following the reaction, purification is often achieved through column chromatography to isolate the final product from unreacted starting materials and byproducts ijper.org.

In syntheses where functional group compatibility is a concern, protection and deprotection strategies are essential nih.gov. In one synthetic route to an O-desisopropyl analog of bisoprolol, the phenolic hydroxy group of the starting material, 4-hydroxybenzyl alcohol, is initially protected as a benzyl ether dshs-koeln.de. This prevents it from reacting in subsequent steps where the benzylic alcohol is modified.

The benzyl protecting group is advantageous due to its stability under various reaction conditions. Its removal is typically achieved through palladium-catalyzed hydrogenation (H₂/Pd-C) dshs-koeln.de. This deprotection method is clean and efficient, yielding the free phenol which can then react selectively with epichlorohydrin. The choice of such a strategy ensures that the different hydroxyl groups on the precursor molecule react in the desired sequence.

Critical Reaction Conditions and Reagent Selection

Amine Alkylation and Carboxylic Acid Formation

The synthesis of this compound involves key steps of amine alkylation and the formation of a carboxylic acid functional group. A common synthetic route begins with the benzylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. The resulting benzylic alcohol is then converted to a bromide, which subsequently reacts with ethylene glycol to form a glycol ether. Following deprotection of the phenol, it is treated with epichlorohydrin. This epoxy-containing intermediate is then reacted with isopropylamine in a crucial amine alkylation step to introduce the amino alcohol side chain characteristic of beta-blockers. dshs-koeln.de

While direct synthesis of the carboxylic acid derivative is less commonly detailed, analogous reactions provide insight. Reductive alkylation of amines using carboxylic acids as electrophiles represents a powerful method for C-N bond formation. nih.gov This can be achieved through a two-step process involving a silane-mediated amidation followed by a catalyzed amide reduction. nih.gov Another approach involves the "deprotective functionalization" of N-protected amines with carboxylic acids, which circumvents a separate deprotection step. nih.gov These methods highlight potential pathways for the formation of the carboxylic acid moiety in this compound from a suitable amine precursor.

Asymmetric Synthesis Considerations

The biological activity of bisoprolol and its metabolites is highly dependent on their stereochemistry. Therefore, the asymmetric synthesis of this compound is of significant interest to obtain enantiomerically pure compounds for pharmacological and metabolic studies.

Enantioselective Preparation of Precursors

The enantioselective synthesis of key precursors is a critical strategy for obtaining stereochemically pure this compound. A chemoenzymatic approach has been successfully employed for the synthesis of the (S)-enantiomer of bisoprolol, which can be adapted for its metabolites. mdpi.comresearchgate.netntnu.no This method involves the kinetic resolution of a racemic chlorohydrin precursor catalyzed by an enzyme, such as lipase B from Candida antarctica. mdpi.comresearchgate.net This enzymatic transesterification yields one enantiomer of the chlorohydrin in high enantiomeric purity. mdpi.com This enantiopure building block can then be converted to the desired enantiomer of the final product.

Another strategy involves the use of chiral starting materials, such as (R)-epichlorohydrin or (S)-glycidyl tosylate, which introduce the desired stereochemistry at the outset of the synthetic sequence. mdpi.com

Chiral Separation Techniques for Enantiomers

For racemic mixtures of this compound, chiral separation techniques are essential to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) is a widely used and effective method for this purpose. nih.govwvu.edumdpi.comresearchgate.netperiodikos.com.br

Chiral stationary phases (CSPs) are the cornerstone of enantioselective HPLC. Several types of CSPs have proven effective for the separation of beta-blocker enantiomers, including those based on:

Polysaccharide derivatives: These are known for their broad applicability and high enantioselectivity. mdpi.com

Cyclodextrins: These are frequently used for the enantioseparation of beta-blockers. mdpi.com

Macrocyclic antibiotics: Columns such as the Chirobiotic V, which is based on vancomycin, have demonstrated excellent separation of bisoprolol enantiomers. nih.govmdpi.comresearchgate.net

Proteins: Protein-based CSPs are also utilized for chiral separations. mdpi.com

The choice of mobile phase is also critical for achieving optimal separation. A polar ionic mode, often consisting of methanol with small amounts of an acid and a base (e.g., acetic acid and triethylamine), has been shown to be effective for the enantioseparation of bisoprolol on a Chirobiotic V column. nih.govresearchgate.net

| Technique | Chiral Selector/Stationary Phase | Mobile Phase Example | Detection | Reference |

| HPLC | Chirobiotic V (Vancomycin-based) | Methanol/Acetic Acid/Triethylamine | UV | nih.gov |

| HPLC | Polysaccharide Derivatives | Not specified | Not specified | mdpi.com |

| HPLC | Cyclodextrin-Based CSPs | Not specified | Not specified | mdpi.com |

| HPLC | Protein-Based CSPs | Not specified | Not specified | mdpi.com |

Derivatization for Specific Research Applications

The chemical structure of this compound can be modified through various derivatization strategies to create tools for specific research purposes.

Isotope Labeling for Mechanistic Studies

Isotope labeling is an invaluable technique for elucidating the metabolic pathways and mechanisms of action of drugs and their metabolites. By replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., deuterium, carbon-13, nitrogen-15), the compound can be traced and distinguished from its endogenous counterparts in biological systems.

This allows for:

Metabolic fate studies: Labeled compounds can be administered and their metabolic products identified using mass spectrometry, providing a clear picture of the biotransformation pathways.

Pharmacokinetic analysis: The absorption, distribution, metabolism, and excretion (ADME) of the compound can be accurately quantified.

Mechanistic investigations: Labeled compounds can be used to probe enzyme-substrate interactions and reaction mechanisms.

While specific examples of isotope-labeled this compound are not detailed in the provided search results, the general principles of isotopic labeling are well-established in medicinal chemistry and drug metabolism research.

Functionalization for Affinity-Based Probes

Affinity-based probes are powerful tools for identifying and studying the protein targets of a molecule of interest. This compound can be functionalized to create such probes. This typically involves the introduction of a reactive group or a reporter tag.

The general structure of an affinity-based probe includes:

A recognition element: In this case, the this compound moiety, which provides affinity for the target protein(s).

A reactive group: This group forms a covalent bond with the target protein upon binding, allowing for its subsequent identification. Examples include photo-crosslinkers that form a covalent bond upon UV irradiation. researchgate.net

A reporter tag: This tag facilitates the detection and isolation of the probe-protein complex. Common tags include biotin (for affinity purification) or a fluorophore (for imaging).

By using such a probe, researchers can identify the specific proteins that interact with this compound in a complex biological sample, providing insights into its potential off-target effects or novel mechanisms of action.

Analytical Methodologies for O Desisopropyl Bisoprolol Acid

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of pharmaceutical compounds and their metabolites. For O-(Desisopropyl) bisoprolol (B1195378) acid, methods that can handle the polarity and chemical nature of the compound are essential. High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and effective technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of bisoprolol and its metabolites, including O-(Desisopropyl) bisoprolol acid. ontosight.ai Its versatility, high resolution, and sensitivity make it ideal for separating complex mixtures in various matrices. The identification and quantification of this metabolite are frequently accomplished using HPLC coupled with detectors like UV-Vis or mass spectrometry (MS). ontosight.ai

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of bisoprolol and its related compounds due to their polarity. Method development focuses on achieving adequate separation (resolution) between the parent drug, its metabolites like this compound, and other potential impurities. mjcce.org.mkakjournals.com The development process involves a systematic optimization of the stationary phase, mobile phase composition, flow rate, and temperature to ensure a robust and reliable separation. researchgate.net

A specific method for the O-desisopropyl metabolite of bisoprolol involved an Agilent 1100 LC/UV-Vis system. dshs-koeln.de The analysis demonstrated a chromatographic purity of 94.2% with the substance eluting at 2.53 minutes, showcasing a successful application of RP-HPLC for this specific metabolite. dshs-koeln.de

The choice of stationary phase is critical in RP-HPLC. For the separation of bisoprolol and its metabolites, octadecylsilyl silica (B1680970) gel (C18 or ODS) columns are overwhelmingly the preferred choice. saudijournals.comnih.govzsmu.edu.uaresearchgate.netnih.govnih.govjapsonline.com The non-polar nature of the C18 bonded phase provides effective retention for the moderately polar bisoprolol and its related substances, allowing for their separation based on subtle differences in hydrophobicity.

In a study specifically synthesizing and characterizing the O-desisopropyl metabolite, a Merck LiChroCART Purospher RP-18e (125 x 3 mm i.d., 3.5 µm) column was used, confirming the suitability of C18 phases for this analysis. dshs-koeln.de The European Pharmacopoeia has also listed various methods for bisoprolol impurities that utilize different C18 and other columns, indicating the breadth of stationary phases available. mjcce.org.mkakjournals.com

Table 1: Examples of Stationary Phases Used in Bisoprolol Analysis

Mobile phase optimization is key to achieving the desired selectivity and retention. Typically, the mobile phase in RP-HPLC consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netijfmr.com For this compound, the presence of a carboxylic acid group makes the mobile phase pH a crucial parameter.

Using an acidic modifier or buffer (e.g., acetic acid, phosphoric acid, perchloric acid) suppresses the ionization of the carboxylic acid, increasing its retention on the non-polar stationary phase and leading to sharper, more symmetrical peaks. dshs-koeln.debch.ropensoft.net For instance, a mobile phase containing 2.5 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid at pH 4 was successfully used for the analysis of the O-desisopropyl metabolite. dshs-koeln.de Other methods for bisoprolol have utilized phosphate (B84403) buffers at pH values ranging from 2.5 to 5.2. nih.govnih.govnih.govjapsonline.com

Table 2: Examples of Mobile Phases Used in Bisoprolol Analysis

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful separation technique, but its application is generally limited to compounds that are volatile and thermally stable. This compound is a polar molecule with a carboxylic acid functional group, making it non-volatile. Direct analysis by GC is therefore not feasible.

To analyze such a compound by GC, a derivatization step would be necessary. This process chemically modifies the analyte to increase its volatility and thermal stability. For the carboxylic acid group, esterification (e.g., methylation) would be a common derivatization strategy. While GC-MS methods have been developed for the parent drug, bisoprolol, in biological matrices like human bone, these also require derivatization. nih.gov Methods for residual solvents in bisoprolol drug substance have been validated using headspace GC, but this is for the analysis of small, volatile organic impurities, not the drug metabolite itself. asianjpr.comresearchgate.net

Capillary Electrophoresis (CE) Approaches

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. This technique is particularly well-suited for the analysis of charged species. researchgate.netchitkara.edu.innih.gov Since this compound possesses a carboxylic acid group, it will be negatively charged at a pH above its pKa, making it an ideal candidate for CE analysis.

CE methods have been developed for the separation and determination of the parent compound, bisoprolol. rsc.orgresearchgate.net These methods optimize parameters such as the pH and concentration of the running buffer, as well as the separation voltage, to achieve efficient separation. rsc.org A CE method coupled with electrochemiluminescence (ECL) detection was developed for the enantioseparation of bisoprolol, demonstrating high sensitivity with detection limits in the ng/mL range. electrochemsci.org A similar CE-based approach could be readily adapted for the analysis of its acidic metabolite, leveraging the inherent charge of the molecule for effective separation from neutral or differently charged species.

Spectrometric Detection Methods

Spectrometric methods are pivotal in the analysis of this compound, offering high sensitivity and structural elucidation capabilities. Mass spectrometry and UV-Vis spectroscopy are the most prominently used techniques.

Mass Spectrometry (MS)

Mass spectrometry stands as a powerful tool for the definitive identification and quantification of this compound. ontosight.ai It is often coupled with liquid chromatography (LC) to separate the analyte from complex mixtures prior to detection. nih.gov

Electrospray ionization (ESI) is a widely adopted soft ionization technique for the analysis of this compound. dshs-koeln.de In positive ion ESI mode, the molecule readily forms a protonated molecule, denoted as [M+H]⁺. dshs-koeln.de This process is highly efficient due to the basic nature of the nitrogen atom in the compound's structure. researchgate.net The capillary voltage for positive ion ESI is typically set around 4000 V. dshs-koeln.de The use of an acidic mobile phase, such as one containing formic acid, can enhance the protonation and improve the sensitivity of the MS detection. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another potential ionization mode, though ESI is more commonly reported in the literature for bisoprolol and its metabolites.

Table 1: ESI-MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Ionization Mode | Positive Ion Electrospray (ESI) | dshs-koeln.de |

| Capillary Voltage | 4000 V | dshs-koeln.de |

| Precursor Ion | m/z 284 ([M+H]⁺) | dshs-koeln.de |

| Mass Range Scanned | m/z 50-600 | dshs-koeln.de |

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound. This technique involves the selection of the precursor ion ([M+H]⁺ at m/z 284) and its subsequent fragmentation through collision-induced dissociation (CID). dshs-koeln.deresearchgate.net The resulting product ions create a unique fragmentation pattern that serves as a fingerprint for the compound.

Key fragment ions observed in the MS/MS spectrum of this compound include m/z 266, 242, 207, 181, 145, 133, 116, 98, and 74. dshs-koeln.de The fragment at m/z 266 corresponds to the loss of a water molecule, while m/z 242 indicates the loss of propene. dshs-koeln.de The ion at m/z 116 is a characteristic fragment for the terminal isopropyl group. dshs-koeln.de Notably, many of the main fragments, such as m/z 181, 145, 98, and 74, are distinct from those of the parent bisoprolol, indicating they originate from the modified part of the molecule. dshs-koeln.de

Table 2: Key MS/MS Fragment Ions of this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss/Fragment Structure | Source |

| 284 | 266 | Loss of H₂O | dshs-koeln.de |

| 284 | 242 | Loss of propene | dshs-koeln.de |

| 284 | 207 | Subsequent losses of water and isopropylamine (B41738) | dshs-koeln.de |

| 284 | 181 | - | dshs-koeln.de |

| 284 | 145 | - | dshs-koeln.de |

| 284 | 133 | Common ion with parent bisoprolol | dshs-koeln.de |

| 284 | 116 | Characteristic for terminal isopropyl group | dshs-koeln.de |

| 284 | 98 | - | dshs-koeln.de |

| 284 | 74 | - | dshs-koeln.de |

High-resolution mass spectrometry (HRMS), particularly using techniques like Time-of-Flight (TOF) MS, is employed for the accurate mass determination of this compound. dshs-koeln.de This capability allows for the calculation of the elemental composition of the ion, providing a high degree of confidence in its identification. For the protonated molecule of this compound, an observed accurate mass of m/z 284.1842 has been reported, which closely matches the theoretical value with a minimal mass error. dshs-koeln.de HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. umb.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a common and accessible method for the detection and quantification of this compound, particularly when coupled with liquid chromatography. dshs-koeln.deresearchgate.net

The UV-Vis absorption spectrum of this compound is primarily determined by its chromophore, the substituted benzene (B151609) ring. dshs-koeln.de Studies have shown that the UV-Vis spectrum of this metabolite exhibits an absorbance maximum at approximately 224 nm. dshs-koeln.de This is in good agreement with the spectral data for the parent compound, bisoprolol, which also shows a maximum absorbance around 223-225 nm. dshs-koeln.deresearchgate.netijpbs.comnih.gov For analytical purposes, detection is often carried out at this wavelength to achieve maximum sensitivity. dshs-koeln.deresearchgate.net The spectral data can be collected over a range, such as 190-500 nm, to capture the full absorption profile. dshs-koeln.de

Table 3: UV-Vis Spectroscopic Parameters for this compound

| Parameter | Value/Description | Source |

| Chromophore | Substituted benzene ring | dshs-koeln.de |

| Wavelength of Maximum Absorbance (λmax) | ~224 nm | dshs-koeln.de |

| Typical Wavelength for Detection | 224-225 nm | dshs-koeln.deresearchgate.net |

| Spectral Data Collection Range | 190-500 nm | dshs-koeln.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Structural confirmation of chemical compounds heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. However, no specific ¹H, ¹³C, or two-dimensional NMR data for this compound has been published in the reviewed scientific literature. While NMR data for the parent compound, bisoprolol, is available and used for its characterization researchgate.netresearchgate.net, these spectra cannot be extrapolated to definitively assign the chemical shifts and coupling constants for this compound.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C)

There are no publicly available, experimentally determined ¹H or ¹³C NMR spectra specifically for this compound. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. For related compounds, forced degradation studies of bisoprolol have been conducted to characterize its impurities, but these studies have not published the specific 1D NMR data for the this compound derivative shd-pub.org.rsukim.mk.

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC)

Similarly, 2D NMR studies (COSY, HSQC, HMBC), which are essential for unambiguously assigning the complex structural features and connectivity of molecules, have not been reported for this compound. These advanced spectroscopic analyses are critical for the definitive structural elucidation of novel compounds or metabolites.

Method Validation Parameters for Research Use

The validation of analytical methods ensures that the measurement of a compound is reliable, reproducible, and specific. For research use, this includes establishing key performance characteristics. While numerous validated HPLC and LC-MS/MS methods exist for the quantification of bisoprolol in various biological matrices nih.govresearchgate.networldwidejournals.comnih.govijbpas.com, specific validation parameters for the assay of this compound are not described in the available literature. The validation data for bisoprolol cannot be directly applied to its metabolites, as their chemical properties and behavior in analytical systems differ.

Selectivity and Specificity

No published analytical methods have demonstrated selectivity and specificity for this compound. A selective and specific assay would need to prove that it can accurately measure the target compound without interference from the parent drug (bisoprolol), other metabolites, or endogenous components in the sample matrix. Forced degradation studies on bisoprolol aim to develop stability-indicating methods, which require specificity, but the detailed validation results for individual degradation products like this compound are not provided shd-pub.org.rsukim.mk.

Linearity and Calibration Range

Information regarding the linearity and calibration range for the quantification of this compound is not available. Establishing these parameters would require a purified reference standard of the compound to create calibration curves and define the concentration range over which the analytical method is accurate.

Below is an example of a data table that would be used to present such findings, populated with hypothetical data for illustrative purposes only, as no real data was found.

Illustrative Data Table: Linearity and Calibration Range

| Parameter | Result |

|---|---|

| Calibration Range | Data Not Available |

| Regression Equation | Data Not Available |

| Correlation Coefficient (r²) | Data Not Available |

Accuracy and Precision

The accuracy (closeness to the true value) and precision (repeatability) of an analytical method for this compound have not been documented. These parameters are typically assessed by analyzing quality control samples at multiple concentration levels within the calibration range on the same day (intra-day) and on different days (inter-day).

An example data table for these parameters is provided below for illustrative purposes.

Illustrative Data Table: Accuracy and Precision

| QC Level | Concentration (hypothetical) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% bias) | Inter-day Accuracy (% bias) |

|---|---|---|---|---|---|

| Low | 10 ng/mL | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Medium | 100 ng/mL | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While numerous studies report the LOD and LOQ for bisoprolol in various biological matrices nih.govactamedicamarisiensis.ro, no specific data for this compound could be retrieved from the available search results. Without dedicated studies, any stated values would be speculative.

Robustness and Ruggedness

Robustness and ruggedness are measures of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters and by external influences like different analysts or laboratories, respectively. These tests ensure the method's reliability for routine use. While the robustness of methods for analyzing the parent drug bisoprolol has been evaluated nih.gov, specific experimental data and established parameters for the analysis of this compound are not described in the located scientific literature.

Sample Preparation Techniques for Analytical Studies

Effective sample preparation is essential to remove interfering substances from complex matrices like plasma or urine, thereby ensuring accurate quantification of the target analyte. The primary techniques used for the analysis of bisoprolol, which would likely be adapted for its metabolites, include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. However, specific protocols, recovery data, and optimization details solely for this compound are not detailed in the provided search results.

Liquid-Liquid Extraction (LLE)

LLE is a common sample clean-up method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For bisoprolol analysis, various organic solvents such as ethyl acetate have been used effectively. It is plausible that similar LLE protocols are employed for this compound, but specific research findings, including solvent choice, pH optimization, and extraction recovery percentages for this particular metabolite, are not available.

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for sample clean-up and concentration, offering advantages over LLE, including higher recovery, less solvent usage, and easier automation. The technique involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. C18 cartridges are frequently used for the extraction of bisoprolol and its enantiomers from plasma. While it is a standard technique for related compounds, detailed SPE methodologies and recovery data specifically validated for this compound are absent from the available literature.

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, commonly used before analysis by liquid chromatography. This is often achieved by adding an organic solvent like acetonitrile or an acid. While studies document high recovery rates for bisoprolol from plasma using this technique, corresponding performance data for this compound is not specified.

Role in Pharmaceutical Impurity Profiling and Forced Degradation Studies

Identification as a Degradation Product

While prominently known as a metabolite ontosight.ai, O-(Desisopropyl) bisoprolol (B1195378) acid has also been identified as a potential degradation product under specific stress conditions. Forced degradation studies expose bisoprolol to harsh conditions like acid, base, oxidation, heat, and light to predict its degradation pathways.

Hydrolytic Degradation Pathways

Hydrolysis is a common degradation pathway for pharmaceuticals. Studies show that bisoprolol is susceptible to degradation under both acidic and alkaline hydrolytic conditions. impactfactor.orgresearchgate.net

When subjected to acidic conditions (e.g., 0.1 N HCl at 70°C), bisoprolol undergoes significant degradation. impactfactor.org However, the primary degradation product identified is typically Bisoprolol Impurity A, along with other impurities like L and D. shd-pub.org.rsresearchgate.netshd-pub.org.rs One study detected an acid-degradant product with a molecular ion peak at m/z 257. impactfactor.orgresearchgate.net Based on available research, O-(Desisopropyl) bisoprolol acid is not reported as a product of acid-induced hydrolysis.

Under alkaline conditions (e.g., 0.1 N NaOH at 70°C), bisoprolol also shows considerable degradation. impactfactor.org The major impurities formed include Impurity A, L, Q, G, and K. shd-pub.org.rsresearchgate.netshd-pub.org.rs Similar to acid hydrolysis, the formation of this compound has not been documented under alkaline stress conditions in the reviewed literature.

Oxidative Degradation

Bisoprolol is susceptible to oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂). researchgate.net Studies on oxidative degradation have led to the identification of several impurities, including A, L, and K. shd-pub.org.rsresearchgate.netshd-pub.org.rs One specific study identified an oxidative degradation product with a molecular ion peak at m/z 237. impactfactor.orgresearchgate.net There is no current evidence to suggest that this compound is formed through oxidative degradation pathways.

Thermal and Photolytic Degradation

The effects of heat and light are critical parameters in assessing drug stability.

Thermal Degradation: A crucial finding connects this compound to thermal stress. In a study involving wet heat degradation (refluxing an aqueous suspension at 70°C for 48 hours), a degradation product with a protonated molecular ion peak at m/z 297 was detected. impactfactor.orgresearchgate.net This mass corresponds to the molecular weight of this compound (C₁₅H₂₃NO₅, MW 297.35 g/mol ). The study identified fragment ions at m/z 279, 222, and 134, which aids in its structural elucidation. impactfactor.orgresearchgate.net In contrast, bisoprolol is generally found to be stable under dry heat conditions. researchgate.net

Photolytic Degradation: Bisoprolol has been found to be largely stable when exposed to light and UV radiation. researchgate.net In studies where photodegradation did occur, the resulting impurities were identified as A, L, G, and K, not this compound. shd-pub.org.rsresearchgate.netshd-pub.org.rs

The table below summarizes the conditions and major degradation products identified in forced degradation studies of bisoprolol.

| Stress Condition | Conditions Applied | Major Degradation Products Identified | This compound Formed? | Reference |

| Acid Hydrolysis | 0.1 M HCl, 60-70°C | Impurity A, L, D; Product at m/z 257 | No | impactfactor.orgshd-pub.org.rsresearchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH, 70°C | Impurity A, L, Q, G, K | No | shd-pub.org.rsresearchgate.net |

| Oxidative Degradation | 30% H₂O₂, Ambient Temp | Impurity A, L, K; Product at m/z 237 | No | impactfactor.orgshd-pub.org.rsresearchgate.net |

| Thermal (Wet Heat) | 70°C, 48 hours | Product at m/z 297 | Yes | impactfactor.orgresearchgate.net |

| Thermal (Dry Heat) | 70°C, 48 hours | Stable | No | researchgate.net |

| Photolytic Degradation | UV Radiation | Stable or Impurity A, L, G, K | No | researchgate.netshd-pub.org.rsresearchgate.net |

Significance in Related Substances Profiles of Bisoprolol

The identification and control of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. ijper.org this compound holds significance in the related substances profile of bisoprolol for two main reasons:

As a Metabolite: It is a known human metabolite of bisoprolol. ontosight.aiontosight.ai Understanding the profile of metabolites is essential in drug development and clinical pharmacology.

As a Degradation Product: Its potential formation under thermal stress conditions highlights the importance of controlling storage and manufacturing temperatures. impactfactor.orgresearchgate.net

The presence of this compound as an impurity must be monitored and controlled within pharmaceutically acceptable limits as defined by regulatory guidelines. The development of validated, stability-indicating analytical methods, such as HPLC-UV or LC-MS, is necessary to separate and quantify it from the active pharmaceutical ingredient (API) and other related substances. shd-pub.org.rsresearchgate.net Its characterization provides a more complete understanding of the stability of bisoprolol, aiding in the development of robust formulations and defining appropriate storage conditions.

Impurity A Classification in Pharmacopoeial Standards

This compound is related to what is known in pharmacopoeial standards as Bisoprolol Impurity A . researchgate.netshd-pub.org.rssynzeal.com The European Pharmacopoeia (EP) chemically defines Impurity A as (2RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol. synzeal.com It is also recognized as Bisoprolol USP Related Compound A. synzeal.com This impurity is a known by-product that can form during the synthesis of bisoprolol fumarate. indexcopernicus.com The formation of Impurity A is particularly noted in acid hydrolysis conditions during forced degradation studies. ukim.mkresearchgate.netshd-pub.org.rs

Chemical Purity Assessments of Bisoprolol Drug Substance

The presence and quantity of impurities like this compound and its related compound, Impurity A, are critical parameters in the chemical purity assessment of the bisoprolol drug substance. Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. The synthesis and characterization of these impurities are crucial for developing and validating analytical methods to monitor their levels. ijper.org The purity of bisoprolol is often verified to be high, for instance, 99.74% by weight in some studies. impactfactor.org

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such a method must be able to separate the active ingredient from its degradation products and any other potential impurities. pharmascholars.comjapsonline.com

The development of stability-indicating methods for bisoprolol is crucial due to its susceptibility to degradation. impactfactor.orgresearchgate.net These methods are vital for ensuring the quality and shelf-life of bisoprolol formulations.

Chromatographic Resolution of the Degradation Product from Parent Drug and Other Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of bisoprolol and its impurities. ontosight.ainih.gov The development of a successful stability-indicating HPLC method hinges on achieving adequate chromatographic resolution between the parent drug, this compound (and its related impurities), and other potential degradation products. dshs-koeln.de

Several studies have focused on optimizing chromatographic conditions to achieve this separation. Common approaches involve the use of C18 columns and mobile phases consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ukim.mkresearchgate.netdshs-koeln.de For instance, one method utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 8.0) to separate bisoprolol from its degradation products. researchgate.netimpactfactor.org Another developed method used a C18 column with a mobile phase of formic acid in water and acetonitrile. ukim.mkresearchgate.netshd-pub.org.rs The use of mass spectrometry (MS) compatible methods, which avoid non-volatile buffers like phosphate, has also been explored to facilitate the identification of impurities. researchgate.netshd-pub.org.rsshd-pub.org.rs

The following table summarizes typical chromatographic conditions used for the analysis of bisoprolol and its degradation products:

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | ODS C18 column (250 mm x 4.6 mm, 5 µm) researchgate.netimpactfactor.org | C18 column ukim.mkresearchgate.netshd-pub.org.rs |

| Mobile Phase | Acetonitrile and 20 mM phosphate buffer (pH 8.0) (60:40, v/v) researchgate.netimpactfactor.org | Formic acid in water and acetonitrile (gradient elution) ukim.mkresearchgate.netshd-pub.org.rs |

| Flow Rate | 1.2 mL/min researchgate.netimpactfactor.org | Not specified |

| Detection | UV at 225 nm researchgate.netimpactfactor.org | UV and MS detection ukim.mkresearchgate.netshd-pub.org.rs |

Application in Stability Studies of Pharmaceutical Formulations (Chemical Aspects)

Stability-indicating analytical methods are applied to assess the stability of bisoprolol in its pharmaceutical formulations, such as tablets. researchgate.netnih.gov These studies involve storing the drug product under various conditions of temperature and humidity for extended periods and analyzing samples at specified intervals.

Forced degradation studies are a key component of this process. The results of these studies help to establish the degradation pathways of the drug and identify the primary degradation products. For example, under acidic hydrolysis, bisoprolol has been shown to degrade significantly, with Impurity A being a major degradation product. ukim.mkresearchgate.netshd-pub.org.rs Alkaline hydrolysis also leads to the formation of Impurity A, among other degradation products. researchgate.netshd-pub.org.rsshd-pub.org.rs Oxidative and thermal degradation also produce Impurity A. researchgate.netshd-pub.org.rsshd-pub.org.rs

The table below summarizes the findings of a typical forced degradation study on bisoprolol:

| Stress Condition | Degradation Observed | Major Degradation Products |

| Acid Hydrolysis (e.g., 0.1N HCl at 70°C) | Yes impactfactor.org | Impurity A, Impurity L, Impurity D researchgate.netshd-pub.org.rs |

| Alkaline Hydrolysis (e.g., 0.1N NaOH at 70°C) | Yes impactfactor.org | Impurity A, Impurity L, Impurity Q, Impurity G, Impurity K researchgate.netshd-pub.org.rs |

| Oxidative (e.g., 30% H₂O₂ at ambient temp) | Yes impactfactor.org | Impurity A, Impurity L, Impurity K researchgate.netshd-pub.org.rs |

| Thermal (Wet Heat) | Yes impactfactor.org | Impurity A, Impurity L, Impurity K researchgate.netshd-pub.org.rs |

| Photolytic | No significant degradation researchgate.netimpactfactor.org | Impurity A, Impurity L, Impurity G, Impurity K (in some studies) researchgate.netshd-pub.org.rs |

| Dry Heat | No significant degradation researchgate.netimpactfactor.org | - |

The development and application of these stability-indicating methods are fundamental to ensuring that bisoprolol pharmaceutical formulations maintain their quality, efficacy, and safety throughout their shelf life.

Advanced Research Perspectives and Future Directions

Mechanistic Studies on Enzyme-Substrate Interactions

Understanding the precise molecular interactions that lead to the formation of O-(Desisopropyl) bisoprolol (B1195378) acid is fundamental. Bisoprolol is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. nih.govnih.govdrugbank.com The formation of O-(Desisopropyl) bisoprolol acid involves a multi-step process, likely initiated by O-dealkylation of the isopropoxyethyl group, followed by subsequent oxidation of the resulting alcohol intermediate to a carboxylic acid.

In silico methods are powerful tools for exploring the dynamics of enzyme-substrate binding at an atomic level. nih.gov Computational docking and molecular dynamics (MD) simulations can be employed to model the interaction of bisoprolol with the active sites of CYP3A4 and CYP2D6. royalsocietypublishing.org

Computational Docking: This technique predicts the preferred orientation of bisoprolol when it binds to the active site of a metabolizing enzyme. By analyzing the binding poses, researchers can identify the key amino acid residues involved in stabilizing the drug and positioning it for the initial O-desisopropylation reaction. Studies on bisoprolol derivatives have used docking to evaluate binding energy and potential interactions with various receptors. nih.govroyalsocietypublishing.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the enzyme-substrate complex over time. royalsocietypublishing.org These simulations, which can run for nanoseconds or longer, reveal the flexibility of the protein and the stability of the drug's binding pose, confirming whether the orientation predicted by docking is maintained long enough for the metabolic reaction to occur. nih.govroyalsocietypublishing.org Such studies are crucial for understanding why and how bisoprolol is a substrate for specific CYP enzymes.

| Computational Technique | Objective in Studying this compound Formation | Key Outputs |

| Molecular Docking | To predict the binding mode of the parent drug, bisoprolol, within the active site of CYP3A4/CYP2D6. | Binding energy scores, identification of key interacting amino acid residues, predicted substrate orientation. |

| Molecular Dynamics (MD) Simulation | To assess the stability of the enzyme-substrate complex and observe conformational changes over time. | Root-Mean-Square Deviation (RMSD) values, analysis of hydrogen bonds and hydrophobic interactions, protein flexibility maps. |

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its metabolic fate. frontiersin.org For bisoprolol, the focus of SAR would be on the isopropoxyethoxy-methyl side chain, which is the site of the metabolism leading to this compound.

The goal of these studies is to identify which structural features make bisoprolol susceptible to this specific metabolic pathway. By synthesizing and testing a series of analogs with modifications to this side chain, researchers can determine how changes in sterics, electronics, and lipophilicity affect the rate and extent of metabolism by CYP enzymes. For instance, replacing the ether linkages or altering the isopropyl group could potentially hinder the enzymatic action, leading to a more metabolically stable compound. The insights gained from SAR studies are invaluable for the rational design of new drug candidates with improved pharmacokinetic profiles. frontiersin.org

Development of Novel Analytical Techniques

The accurate quantification of drug metabolites like this compound in biological matrices is challenging due to their low concentrations and the presence of interfering substances. While conventional methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for bisoprolol and its metabolites, future research is moving towards more efficient and sensitive technologies. dshs-koeln.deindexcopernicus.comnih.govresearchgate.net

Microfluidic devices, often called "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single chip of only a few square centimeters in size. For the analysis of this compound, these systems offer significant advantages:

Reduced Sample Volume: They require only microliters or nanoliters of sample, which is crucial when analyzing precious biological samples.

Faster Analysis: The small scale allows for rapid diffusion and heat transfer, leading to significantly shorter analysis times compared to conventional HPLC.

Integration and Automation: Sample preparation, separation, and detection can be integrated onto a single device, reducing manual labor and potential for error.

The demand for analyzing large numbers of samples in clinical and research settings drives the development of miniaturized and high-throughput methodologies. These approaches adapt standard analytical processes to a smaller scale, often in 96-well or 384-well plate formats. This allows for the parallel processing of many samples, drastically increasing throughput. When coupled with sensitive detection methods like tandem mass spectrometry (LC-MS/MS), these systems can provide rapid and reliable quantification of this compound, facilitating large-scale pharmacokinetic or metabolomic studies. najah.edu

| Analytical Approach | Conventional Methods (e.g., HPLC) | Novel Methods (e.g., Microfluidics) |

| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) |

| Analysis Time | Minutes to hours | Seconds to minutes |

| Reagent Consumption | High | Low |

| System Footprint | Large benchtop instruments | Small, portable devices |

| Throughput | Sequential analysis | High potential for parallel processing |

Preparation of this compound as a Certified Reference Material

The availability of a Certified Reference Material (CRM) is a prerequisite for the accurate and validated quantification of any compound in analytical toxicology, anti-doping, and clinical laboratories. dshs-koeln.de A CRM is a highly purified and well-characterized substance that can be used as a standard for calibration and quality control.

The preparation of this compound as a CRM involves several critical steps:

Chemical Synthesis: A multi-step organic synthesis route must be designed to produce the target molecule. This could involve modifying a synthetic intermediate of bisoprolol or performing a chemical oxidation on a precursor like O-desisopropyl bisoprolol. dshs-koeln.deijper.org The synthesis of the related O-desisopropyl bisoprolol metabolite has been described, involving a reaction of a protected phenol (B47542) with epichlorohydrin (B41342), followed by reaction with isopropylamine (B41738). dshs-koeln.de A similar strategy, starting with an appropriate phenolic acid, or a subsequent oxidation step, would be required for the acid metabolite.

Purification: Following synthesis, the crude product must be rigorously purified to remove any unreacted starting materials, by-products, or isomers. Techniques such as preparative chromatography are often employed to achieve the high level of purity required (typically >99%). indexcopernicus.com

Characterization and Certification: The identity and structure of the purified compound must be unequivocally confirmed using a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). dshs-koeln.deijper.org The purity is then quantitatively assessed, often using a combination of chromatographic methods (e.g., HPLC-UV) and other techniques. Once its identity and purity are established and documented, the material can be designated as a CRM. The availability of this CRM would enable laboratories worldwide to develop and validate robust analytical methods for this compound. dshs-koeln.de

Comparative Chemical Stability Studies Across Analogues

The chemical stability of a drug substance and its related compounds is a critical parameter in pharmaceutical development. Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, heat, and light, are essential for understanding degradation pathways.

While comprehensive, direct comparative stability data for this compound is limited in publicly available literature, the stability profile of its parent compound, Bisoprolol, has been studied. These studies provide a foundational understanding of the vulnerabilities of the core molecular structure.

Forced degradation studies on Bisoprolol reveal its susceptibility to certain conditions. indexcopernicus.comresearchgate.net Significant degradation of Bisoprolol has been observed under acidic, basic, and oxidative stress. researchgate.net For instance, exposure to 0.1M hydrochloric acid and 0.1M sodium hydroxide (B78521) resulted in notable degradation of the parent drug. indexcopernicus.com Similarly, oxidative conditions using 30% hydrogen peroxide also led to a decrease in the concentration of Bisoprolol. indexcopernicus.com The drug was found to be unstable when exposed to sunlight for 72 hours, but relatively stable under dry heat conditions, showing no degradation when heated to 75°C for six hours. indexcopernicus.com

The major degradation product often identified under acidic hydrolysis is Bisoprolol Impurity A, which results from the cleavage of the benzyl (B1604629) ether linkage. akjournals.comresearchgate.net this compound is a metabolite formed in the body through O-dealkylation and subsequent oxidation of the parent drug to a carboxylic acid. ontosight.ainih.gov Given its structure, which retains the core functionalities of Bisoprolol but with a modified side chain, its stability profile would be influenced by the presence of the carboxylic acid group. Generally, such acid groups can alter a molecule's susceptibility to pH-dependent hydrolysis and other degradation reactions compared to the parent ether.

| Stress Condition | Parent Compound (Bisoprolol) Stability | Anticipated Influence on this compound |

| Acid Hydrolysis (0.1M HCl) | Affected; significant degradation observed. indexcopernicus.com | The carboxylic acid moiety may influence reaction kinetics compared to the parent compound. |

| Base Hydrolysis (0.1M NaOH) | Affected; significant degradation observed. indexcopernicus.com | The acidic nature of the metabolite would likely lead to salt formation, potentially altering its degradation pathway. |

| Oxidation (30% H₂O₂) | Affected; significant degradation observed. indexcopernicus.com | The core structure's susceptibility to oxidation is likely retained. |

| Photolytic Stress (Sunlight) | Unstable; content decreased after 72 hours. indexcopernicus.com | Similar instability is expected due to the shared chromophore (the phenyl ring system). |

| Thermal Stress (Dry Heat) | Stable; no significant change at 75°C-105°C. indexcopernicus.com | Expected to exhibit similar thermal stability in the absence of moisture. |

This table is based on documented findings for Bisoprolol and theoretical considerations for its metabolite.

Application in Process Chemistry Research for Impurity Control

In pharmaceutical manufacturing, controlling impurities is paramount to ensure the safety and efficacy of the final drug product. chemicea.com Compounds like this compound, while primarily known as metabolites, are also crucial in the context of process chemistry and impurity profiling. ontosight.airesearchgate.net

The synthesis and characterization of potential impurities and metabolites are vital for developing robust analytical methods. ijper.org These methods are necessary to detect and quantify impurities in the active pharmaceutical ingredient (API). This compound serves as a critical reference standard in this process.

Role as a Reference Standard: A reference standard is a highly purified compound used as a benchmark in analytical tests. chemicea.com By having a pure sample of this compound, pharmaceutical scientists can:

Develop and Validate Analytical Methods: Sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are developed to separate the main drug from all its potential impurities. researchgate.netindexcopernicus.comresearchgate.net The reference standard for this compound is used to confirm the method's ability to detect this specific compound, a process known as specificity or selectivity.

Identify Unknown Peaks: If an unknown peak appears in the chromatogram of a Bisoprolol sample at a retention time similar to the metabolite, the reference standard can be used to confirm its identity.

Quantify Impurity Levels: Once the analytical method is validated, the reference standard is used to create calibration curves to accurately measure the concentration of the impurity in production batches, ensuring it remains below the stringent limits set by regulatory authorities. chemicea.com

Q & A

Q. What are the primary metabolic pathways of bisoprolol leading to the formation of O-(desisopropyl) bisoprolol acid?

this compound is the major oxidative metabolite of bisoprolol, formed via dealkylation of the isopropylamine side chain. This pathway is well-documented in human urine and seminal fluid, where the metabolite is detected alongside phase-II conjugates (e.g., glucuronides). The metabolic transformation is catalyzed by hepatic cytochrome P450 enzymes, with subsequent excretion in bodily fluids .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For seminal fluid and urine, a validated method involves:

Q. How does this compound differ structurally from bisoprolol?

The metabolite lacks the isopropyl group on the ethanolamine side chain, resulting in a carboxylic acid functional group. Structural confirmation is achieved via high-resolution MS and comparison with synthetic standards. Key fragmentation patterns include neutral loss of CO₂ (m/z 44) and cleavage of the ether linkage .

Advanced Research Questions

Q. How can forced degradation studies elucidate the stability of bisoprolol and its conversion to this compound?

Forced degradation under acidic, alkaline, oxidative, and photolytic conditions reveals degradation pathways. For example:

- Acid hydrolysis : Generates this compound (Impurity A) as a major product.

- Oxidative stress : Produces hydroxylated derivatives. Use LC-UV-MS/MS with a C18 column and formic acid/acetonitrile mobile phase to track degradation kinetics and identify intermediates .

Q. What methodological challenges arise in quantifying this compound across different biological matrices?

Challenges include:

- Matrix effects : Seminal fluid requires solid-phase extraction (SPE) to remove phospholipids.

- Low concentrations : Enhance sensitivity via derivatization (e.g., methyl ester formation) or high-resolution MS.

- Co-elution with impurities : Optimize chromatographic conditions (e.g., HILIC for polar metabolites) .

Q. How can researchers resolve contradictions in reported degradation products of bisoprolol?

Discrepancies (e.g., presence/absence of specific impurities) are addressed by:

Q. What experimental design strategies optimize the separation of this compound from co-eluting impurities?

Key strategies include:

- pH adjustment : Operate 2 units below the pKa of bisoprolol (pH ~7.3) to reduce ionization and improve peak symmetry.

- Buffer additives : 1-hexanesulfonic acid or propylamine to suppress silanol interactions.

- Response surface methodology (RSM) : Statistically optimize mobile phase composition and gradient profile .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations